1-Fluoro-4-(2-(4-iodophenoxy)ethyl)benzene
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Overview
Description
1-Fluoro-4-(2-(4-iodophenoxy)ethyl)benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a fluorine atom and an iodine atom attached to a benzene ring through an ethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-4-(2-(4-iodophenoxy)ethyl)benzene typically involves the reaction of 1-fluoro-4-iodobenzene with 2-(4-iodophenoxy)ethyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The reaction conditions often include heating the mixture to a temperature of around 100°C for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-4-(2-(4-iodophenoxy)ethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the fluorine atom, which activates the benzene ring towards nucleophilic attack.
Oxidation and Reduction Reactions: The iodine atom in the compound can undergo oxidation to form iodate derivatives or reduction to form iodide derivatives.
Coupling Reactions: The compound can be involved in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield phenolic derivatives, while oxidation and reduction reactions can produce iodate or iodide compounds, respectively .
Scientific Research Applications
1-Fluoro-4-(2-(4-iodophenoxy)ethyl)benzene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(2-(4-iodophenoxy)ethyl)benzene involves its interaction with molecular targets through various pathways. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can facilitate interactions with specific enzymes or receptors. These interactions can lead to the modulation of biological pathways and the exertion of desired effects .
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-2-(4-iodophenoxy)benzene: This compound has a similar structure but with the iodine atom positioned differently on the benzene ring.
4-Fluoro-4’-iododiphenyl ether: Another similar compound with a different substitution pattern on the benzene ring.
Uniqueness
1-Fluoro-4-(2-(4-iodophenoxy)ethyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-fluoro-4-[2-(4-iodophenoxy)ethyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FIO/c15-12-3-1-11(2-4-12)9-10-17-14-7-5-13(16)6-8-14/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIUVVWIJTZPKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCOC2=CC=C(C=C2)I)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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